molecular formula C8H8KN3O3 B2830865 3-(Dimethylcarbamoyl)pyrazine-2-carboxylate CAS No. 2090570-89-9

3-(Dimethylcarbamoyl)pyrazine-2-carboxylate

Cat. No.: B2830865
CAS No.: 2090570-89-9
M. Wt: 233.268
InChI Key: YJEGRJHCHFTUFI-UHFFFAOYSA-M
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Description

3-(Dimethylcarbamoyl)pyrazine-2-carboxylate is a chemical compound that belongs to the pyrazine family. Pyrazines are known for their diverse applications in organic synthesis and medicinal chemistry due to their versatile chemical properties. This compound is characterized by the presence of a dimethylcarbamoyl group and a carboxylate group attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylcarbamoyl)pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylcarbamoyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Pyrazine-2-carboxylic alcohol or aldehyde.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylcarbamoyl)pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylcarbamoyl)pyrazine-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylate: Lacks the dimethylcarbamoyl group, making it less versatile in certain chemical reactions.

    3-(Methylcarbamoyl)pyrazine-2-carboxylate: Similar structure but with a single methyl group, potentially altering its reactivity and biological activity.

    3-(Ethylcarbamoyl)pyrazine-2-carboxylate: Contains an ethyl group, which may affect its solubility and interaction with biological targets.

Uniqueness

This structural feature allows for greater versatility in chemical synthesis and potential biological activities compared to its simpler analogs .

Properties

IUPAC Name

3-(dimethylcarbamoyl)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-11(2)7(12)5-6(8(13)14)10-4-3-9-5/h3-4H,1-2H3,(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMYFRJMBUNHJX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC=CN=C1C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N3O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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